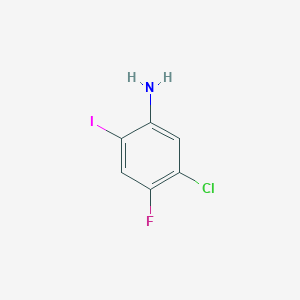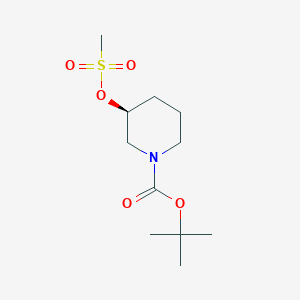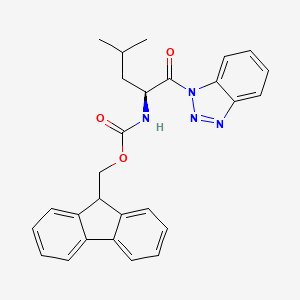
3-(Benzyloxy)benzenethiol
Vue d'ensemble
Description
3-(Benzyloxy)benzenethiol (3-Bz-BT) is an organosulfur compound that is widely used in scientific research as a biochemical tool. 3-Bz-BT is a thiol-containing compound, and its structure is composed of a benzyloxy group and a benzenethiol group. It is a colourless liquid with a boiling point of approximately 160-170 °C and a melting point of approximately -20 °C. 3-Bz-BT has a variety of applications in research due to its unique properties, including its ability to react with thiol-containing molecules and its ability to form covalent bonds with thiol-containing molecules.
Applications De Recherche Scientifique
Organic Synthesis and Material Science
Intermediate in Organic Synthesis : It has been identified as a valuable intermediate for introducing functional groups into molecules, thereby playing a crucial role in the synthesis of pharmaceuticals, pesticides, and organic materials. The synthesis process involves a series of reactions, starting from 3-aminobenzyl alcohol, leading to the creation of compounds used across various industries (H. We, 2015).
Nonlinear Optical Properties : Research on poly(3-alkoxythiophenes) derivatives, where 3-(Benzyloxy)benzenethiol acts as a side chain, has revealed their potential in developing optical limiting devices. The properties of these polymers, influenced by the length of the alkoxyl side chains and the polarity, suggest significant applications in photonics and optoelectronics (Dong Yanmao et al., 2010).
Photocatalysis : A study demonstrated the use of a 1,3,5-Tri(10H-phenothiazin-10-yl)benzene-based material, which, through visible-light harvesting, promotes sequential functionalizations of C(sp2)-H bonds. This showcases the synthetic potential of this compound related compounds in creating pharmacologically relevant molecules under sustainable conditions (Cen Zhou et al., 2022).
Environmental Sensing and Detection
Fluorescent Chemodosimeter : this compound has been utilized in the development of fluorescent chemodosimeters for detecting benzenethiols in aqueous media. Such applications are critical for environmental monitoring, where the detection of toxic substances is required for safety and regulatory compliance (Chunchang Zhao et al., 2013).
Flavor Detection in Food : A novel colorimetric fluorescent probe has been developed for rapid and visible detection of benzenethiol flavors in the food industry. This probe allows for the quantitative analysis of benzenethiols, demonstrating the compound's applicability in ensuring food safety and quality (Hao Wang et al., 2019).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
3-(Benzyloxy)benzenethiol is a key intermediate in the synthesis of various pharmaceutical drugs . It is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
In the SM coupling reaction, this compound interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that the compound plays a crucial role in the sm coupling reaction, which is a key process in the synthesis of various pharmaceutical drugs .
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds through the SM coupling reaction . This enables the synthesis of a wide range of complex organic compounds, including pharmaceutical drugs .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the compound’s stability and reactivity can be affected by factors such as temperature, pH, and the presence of other chemical reagents.
Propriétés
IUPAC Name |
3-phenylmethoxybenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12OS/c15-13-8-4-7-12(9-13)14-10-11-5-2-1-3-6-11/h1-9,15H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDKMWKLTPCOOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC=C2)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647871 | |
| Record name | 3-(Benzyloxy)benzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
431878-96-5 | |
| Record name | 3-(Benzyloxy)benzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


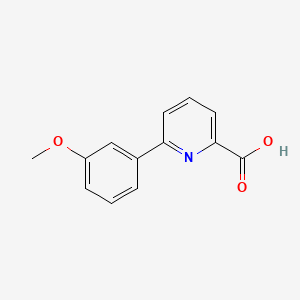

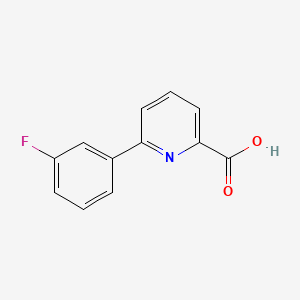
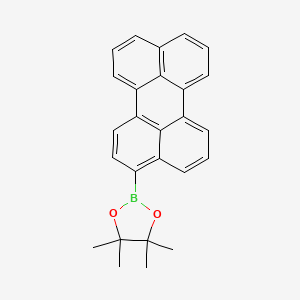
![2-Cyano-4'-(3-(1-methylethylsulfonamido)thiophen-2-yl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1326259.png)
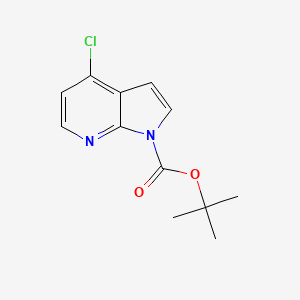
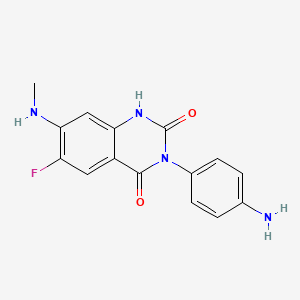
![[4-(Sec-butoxy)phenyl]methanamine hydrochloride](/img/structure/B1326272.png)
![(E)-(4R,9aS)-7-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene]-4-(3,4,5-trifluorophenyl)hexahydropyrido[2,1-c][1,4]oxazin-6-one](/img/structure/B1326275.png)
